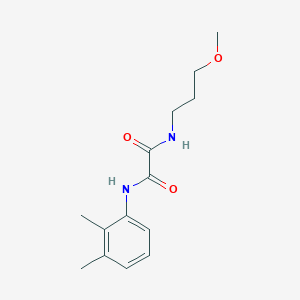
N-(2,4-difluorophenyl)-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-4-propoxybenzamide, also known as DFPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DFPB belongs to the class of benzamide derivatives and has been studied for its ability to modulate certain biological processes.
Mechanism of Action
N-(2,4-difluorophenyl)-4-propoxybenzamide exerts its biological effects by binding to certain proteins and enzymes in the body. The exact mechanism of action of N-(2,4-difluorophenyl)-4-propoxybenzamide is not fully understood, but it is believed to involve the modulation of certain signaling pathways that are involved in cell growth, survival, and death.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-4-propoxybenzamide has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that N-(2,4-difluorophenyl)-4-propoxybenzamide can inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. N-(2,4-difluorophenyl)-4-propoxybenzamide has also been shown to modulate the activity of certain proteins that are associated with neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,4-difluorophenyl)-4-propoxybenzamide in lab experiments is its ability to selectively target certain proteins and enzymes in the body. This allows researchers to study the effects of N-(2,4-difluorophenyl)-4-propoxybenzamide on specific biological processes without affecting other processes in the body.
One of the limitations of using N-(2,4-difluorophenyl)-4-propoxybenzamide in lab experiments is its potential toxicity. N-(2,4-difluorophenyl)-4-propoxybenzamide has been shown to have cytotoxic effects on certain cell types, and its toxicity profile needs to be carefully evaluated before it can be used in clinical trials.
Future Directions
There are several future directions for research on N-(2,4-difluorophenyl)-4-propoxybenzamide. One direction is to further investigate its potential as a therapeutic agent in cancer and neurodegenerative diseases. Another direction is to study the safety and toxicity profile of N-(2,4-difluorophenyl)-4-propoxybenzamide in more detail, in order to determine its potential for clinical use. Finally, more research is needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-4-propoxybenzamide, which could lead to the development of more effective therapeutic agents based on this compound.
Synthesis Methods
N-(2,4-difluorophenyl)-4-propoxybenzamide can be synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with 4-propoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of reactions involving acylation, reduction, and deprotection to yield the final product, N-(2,4-difluorophenyl)-4-propoxybenzamide.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-propoxybenzamide has been studied for its potential as a therapeutic agent in various biological processes. One of the most promising applications of N-(2,4-difluorophenyl)-4-propoxybenzamide is in the treatment of cancer. Studies have shown that N-(2,4-difluorophenyl)-4-propoxybenzamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2,4-difluorophenyl)-4-propoxybenzamide has also been shown to modulate the activity of certain enzymes involved in cancer cell proliferation and survival.
N-(2,4-difluorophenyl)-4-propoxybenzamide has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-(2,4-difluorophenyl)-4-propoxybenzamide can inhibit the aggregation of certain proteins that are associated with these diseases, thereby preventing the formation of toxic aggregates that can lead to neuronal damage.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-2-9-21-13-6-3-11(4-7-13)16(20)19-15-8-5-12(17)10-14(15)18/h3-8,10H,2,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBJTUATTVXVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5039638.png)
![7-[(2-hydroxyethyl)amino]-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5039641.png)
![2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5039649.png)

![2,5-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5039665.png)

![3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5039689.png)

![5-{5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039700.png)
![3-methyl-2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5039703.png)
![5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5039708.png)
![methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5039710.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B5039723.png)
![3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone](/img/structure/B5039728.png)